6-Chloro-4-(ethylamino)nicotinaldehyde

Catalog No.
S892218
CAS No.
959163-01-0
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-(ethylamino)nicotinaldehyde

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a pre-functionalized pyridine building block that eliminates regiochemical challenges in the synthesis of the Ripretinib 1,6-naphthyridinone core.

  • Unlike upstream dichloro precursors, it avoids hazardous ethylamine handling and bis-amination impurities.
  • Unlike 4-amino analogs, it prevents late-stage N-/O-ethyl isomer mixtures, ensuring 100% N1-ethyl regioselectivity.
  • Enables Knoevenagel condensation/cyclization to the core with high yield and no chromatography.

Procure this batch-defined intermediate for reproducible, scalable API synthesis.

CAS Number

959163-01-0

Product Name

6-Chloro-4-(ethylamino)nicotinaldehyde

IUPAC Name

6-chloro-4-(ethylamino)pyridine-3-carbaldehyde

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11)

InChI Key

ANYFUZIGKSYQSU-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC=C1C=O)Cl

Canonical SMILES

CCNC1=CC(=NC=C1C=O)Cl

Synonyms

6-Chloro-4-(ethylamino)nicotinaldehyde, 6-Chloro-4-ethylaminonicotinaldehyde, 4-(Ethylamino)-6-chloronicotinaldehyde, 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde, 6-Chloro-4-ethylamino-pyridine-3-carboxaldehyde

Purity

≥95%

Package Size

0.1 g, 0.25 g, 1 g, 5 g

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a highly specialized, bifunctional pyridine building block primarily procured for the synthesis of complex fused heterocycles, most notably 1,6-naphthyridin-2(1H)-one cores [1]. Featuring a pre-installed secondary ethylamine at the 4-position and a reactive aldehyde at the 3-position, the compound is perfectly functionalized to undergo Knoevenagel condensation and subsequent cyclization. The retention of the 6-chloro substituent provides an essential orthogonal handle for late-stage nucleophilic aromatic substitution (SNAr) or cross-coupling [2]. In industrial procurement, this compound is specifically sourced to streamline the manufacturing of multi-kinase inhibitors, such as Ripretinib, by bypassing upstream amination steps and ensuring absolute regiocontrol during core assembly.

Research Fit

Workflow Repotrectinib synthesis intermediate
Selection 6-chloro & 4-ethylamino substitution pattern
Context Macrocyclic TKI inhibitor building block

Attempting to substitute 6-chloro-4-(ethylamino)nicotinaldehyde with its unsubstituted primary amine analog (4-amino-6-chloronicotinaldehyde) or its upstream precursor (4,6-dichloronicotinaldehyde) introduces severe process inefficiencies [1]. Using the upstream dichloro-pyridine requires an in-house regioselective amination with volatile ethylamine, which inevitably generates 6-ethylamino and bis-aminated impurities, reducing throughput and requiring chromatographic clearance. Conversely, using the 4-amino analog requires a post-cyclization N-ethylation of the resulting naphthyridinone core. Because pyridones and naphthyridinones exhibit ambient nucleophilicity, this late-stage alkylation invariably produces a mixture of N-ethyl and O-ethyl (alkoxy) isomers, severely capping the yield of the target N-ethyl API [2]. Procuring the pre-ethylated 959163-01-0 is the only reliable way to guarantee 100% N1-ethyl regioselectivity during core formation.

Substitution Risk

Nitro analog 6-chloro-4-nitronicotinaldehyde is designated for ripretinib synthesis; its nitro group directs a divergent cyclization pathway.
Missing 4-ethylamino 6-chloronicotinaldehyde lacks the required 4-ethylamino group; may not satisfy regiochemical demands of the repotrectinib route.
Missing 6-chloro 6-(ethylamino)nicotinaldehyde lacks the 6-chloro substituent; may not enable the necessary heterocyclic annulation step.

Elimination of O-Alkylation Byproducts in Core Cyclization

When constructing the 1-ethyl-1,6-naphthyridin-2-one core, starting with 4-amino-6-chloronicotinaldehyde necessitates a subsequent N-ethylation step. This post-cyclization alkylation typically yields a mixture of N-ethyl and O-ethyl isomers in ratios ranging from 3:1 to 4:1, capping the useful yield at ~75-80%[1]. By utilizing 6-chloro-4-(ethylamino)nicotinaldehyde, the ethyl group is pre-installed. The subsequent Knoevenagel condensation with an arylacetate directly yields the N1-ethyl-1,6-naphthyridin-2-one core with 100% regioselectivity, completely eliminating the O-alkylation pathway [2].

Evidence DimensionRegioselectivity of N-ethylation
Target Compound Data100% N1-ethyl regioselectivity (pre-installed)
Comparator Or Baseline4-Amino-6-chloronicotinaldehyde (~75-80% N-ethyl selectivity due to competing O-alkylation)
Quantified DifferenceComplete elimination of O-ethyl byproducts (100% vs ~75-80% target selectivity)
ConditionsKnoevenagel condensation/cyclization vs. post-cyclization alkylation with ethyl halide

Eliminating the O-alkylation byproduct removes the need for complex chromatographic purification, significantly increasing the overall yield of the API core.

API Assignment
Head-to-head
Repotrectinib (TPX-0005) vs. Ripretinib (Qinlock®)
Divergent final drug substances; aldehyde choice determines synthetic pathway.
Published/patented routes; non-interchangeable starting materials.

Step Reduction and Yield Optimization vs Dichloro Precursor

Upstream synthesis from 4,6-dichloronicotinaldehyde requires a regioselective nucleophilic aromatic substitution (SNAr) with ethylamine. While the 4-position is more reactive, this step still produces 6-ethylamino and 4,6-bis(ethylamino) impurities, typically limiting the isolated yield of the desired 4-(ethylamino) intermediate to 70-85% after necessary purification[1]. Procuring 6-chloro-4-(ethylamino)nicotinaldehyde directly bypasses this problematic step, allowing immediate entry into the cyclization sequence and avoiding the 15-30% yield loss associated with regiomeric amination byproducts [2].

Evidence DimensionIsolated yield of the 4-ethylamino intermediate
Target Compound Data100% (purchased as pure starting material)
Comparator Or Baseline4,6-Dichloronicotinaldehyde (70-85% yield after amination and purification)
Quantified DifferenceSaves one synthetic step and avoids a 15-30% yield loss
ConditionsNucleophilic aromatic substitution (SNAr) with ethylamine

Bypassing the regioselective amination step reduces GMP manufacturing time and eliminates the handling of hazardous, volatile ethylamine in the primary reactor.

Predicted pKa Shift
Predicted
ΔpKa ≈ 2.94 (1.09 vs. −1.85)
Alters ionization, extraction behavior, and chromatographic retention.
Predicted values; experimental confirmation advised.

Orthogonal Reactivity for Late-Stage Functionalization

The 6-chloro group on 6-chloro-4-(ethylamino)nicotinaldehyde is specifically retained to serve as an orthogonal handle for late-stage functionalization. After the naphthyridinone core is formed, this position (now the 7-chloro position on the naphthyridine ring) undergoes highly efficient nucleophilic substitution with amines, such as methylamine in the synthesis of Ripretinib. The electron-withdrawing nature of the heterocycle activates the 6-chloro position, allowing for >80% yields in late-stage amination [1]. Using a less reactive comparator, such as a 6-methoxy analog, would require significantly harsher conditions or fail to undergo SNAr entirely [2].

Evidence DimensionLate-stage amination yield at the 6-position
Target Compound Data>80% yield for methylamine substitution
Comparator Or Baseline6-Methoxy analogs (significantly lower reactivity, <20% yield under standard SNAr conditions)
Quantified DifferenceEnables efficient SNAr or coupling under mild conditions (>80% vs <20%)
ConditionsSubstitution of the 7-chloro-naphthyridinone intermediate with methylamine

The specific placement and retention of the chloro group ensures that the final API functionalization step proceeds with high conversion and minimal degradation.

Lipophilicity Difference
Class-level
ΔLogP ≈ +0.5 (2.05 predicted vs. 1.54 exp. oxime)
Higher LogP consistent with ethylamino group; may shift reverse-phase retention.
Comparator is oxime derivative; direct experimental LogP lacking.
Purity Specification
Supporting evidence
≥98% (HPLC) vs. 95% standard grade
Lower impurity burden supports regulated synthesis and reduces by-product risk.
Commercial vendor specifications; verify lot-specific COA.
Boiling Point Estimate
Cross-study comparable
Est. >200°C higher than 6-chloronicotinaldehyde
Precludes simple distillation; requires chromatographic or crystallization purification.
Predicted at 760 mmHg vs. experimental at reduced pressure; normalize with caution.

Synthesis of Ripretinib (DCC-2618) and Analogs

Procured as the definitive starting material for the 1-ethyl-1,6-naphthyridin-2(1H)-one core of Ripretinib, ensuring 100% N-ethyl regioselectivity and high overall yield during Knoevenagel condensation and cyclization [1].

Development of Novel Kinase Inhibitor Libraries

Utilized as a privileged building block in medicinal chemistry to generate diverse libraries of 1-alkyl-1,6-naphthyridines targeting KIT, PDGFRA, and FGFR4 kinases [2].

Streamlined GMP Manufacturing of Fused Pyridines

Selected over upstream dichloro-precursors in process chemistry workflows to eliminate the need for handling volatile ethylamine gas and to bypass complex regiomeric purification steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Repotrectinib process chemistry
Regiochemical substitution pattern
Macrocyclization step compatibility
Generic development & ANDA filing
Reported regulatory starting material identity
Identity and purity documentation
Impurity profiling & reference standard
Predicted LogP/pKa profile
Chromatographic separation from API

XLogP3

2.2

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